tert-butyl 3-Bromo-4-iodo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-4-iodo-5-methylbenzoate: is a chemical compound with the molecular formula C12H14BrIO2. It is characterized by the presence of a tert-butyl group, bromo, iodo, and methyl groups attached to a benzene ring, which is further esterified with a carboxylate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of tert-butyl benzoate. This involves the addition of bromine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl3).
Esterification: The benzoic acid precursor can be esterified with tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions and esterification processes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove halogen atoms, resulting in different structural isomers.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Different substituted benzene derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds. Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which tert-butyl 3-bromo-4-iodo-5-methylbenzoate exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms makes it a good electrophile, allowing it to participate in various organic reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Tert-butyl 3-chloro-4-bromo-5-methylbenzoate
Tert-butyl 3-bromo-4-fluoro-5-methylbenzoate
Tert-butyl 3-iodo-4-bromo-5-methylbenzoate
Uniqueness: Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is unique due to the combination of bromo and iodo substituents on the benzene ring, which provides distinct reactivity compared to compounds with only one type of halogen.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
tert-butyl 3-bromo-4-iodo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrIO2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUYHYOFVUWGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.